molecular formula C20H22ClNO4S B1683094 Terutroban CAS No. 165538-40-9

Terutroban

カタログ番号 B1683094
CAS番号: 165538-40-9
分子量: 407.9 g/mol
InChIキー: HWEOXFSBSQIWSY-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Terutroban is an antiplatelet agent developed by Servier Laboratories . It is a selective thromboxane prostanoid (TP) antagonist and is an orally active drug in clinical development for the secondary prevention of acute thrombotic complications . It has been shown to improve endothelial function after a single administration in patients with coronary artery disease .


Synthesis Analysis

The total synthesis of Terutroban is achieved using the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling as key reactions, avoiding the classical Diels–Alder approach used before .


Molecular Structure Analysis

The molecular formula of Terutroban is C20H22ClNO4S . The molecular weight is 407.91 g/mol .


Chemical Reactions Analysis

The key reactions involved in the synthesis of Terutroban include the Claisen rearrangement, Friedel–Crafts acylation, and Heck coupling .


Physical And Chemical Properties Analysis

Terutroban has a molecular weight of 407.91 g/mol and a molecular formula of C20H22ClNO4S . More detailed physical and chemical properties can be found in the Safety Data Sheet .

科学的研究の応用

Neurovascular Events Prevention

  • Scientific Field: Neurology
  • Application Summary: Terutroban, a thromboxane–prostaglandin receptor antagonist, has been studied for its potential to prevent neurovascular events following subarachnoid haemorrhage .
  • Methods of Application: In a study, a rat double subarachnoid haemorrhage model was produced by injecting autologous blood into the cisterna magna twice. Rats exposed to subarachnoid haemorrhage were treated with Terutroban by gastric gavage during the first 5 days after haemorrhage .
  • Results: Terutroban was found to protect against blood-brain barrier disruption, exert an anti-apoptotic effect, and improve cerebral perfusion. It also mitigated basilar artery vasoconstriction, neurological deficits, body weight loss, and cerebral production of vasoconstrictors .

Antiplatelet Agent

  • Scientific Field: Cardiology
  • Application Summary: Terutroban has been studied as an antiplatelet agent. It showed promise in phase II clinical trials, but was found to offer no advantage over aspirin with regards to bleeding risk .
  • Results: While Terutroban showed promise as an antiplatelet agent, it did not offer any significant advantages over existing treatments such as aspirin .

Atherogenesis Prevention

  • Scientific Field: Vascular Biology
  • Application Summary: Researchers have found that Terutroban can prevent the development of aorta hyperplasia and has beneficial effects on fibrotic processes, suggesting it may be useful in preventing or retarding atherogenesis .
  • Results: Terutroban was found to have beneficial effects in preventing or retarding atherogenesis .

Secondary Prevention of Thrombotic Events

  • Scientific Field: Cardiovascular Disease
  • Application Summary: Terutroban is an antiplatelet agent that is being developed for use in the secondary prevention of thrombotic events in cardiovascular disease .
  • Methods of Application: In the PERFORM study, patients with a history of ischemic stroke and recent transient ischemic attacks (TIAs) were randomly allocated to treatment with either terutroban 30 mg/day or aspirin 100 mg/day .
  • Results: The study found that terutroban was not superior to aspirin in the prevention of cerebral and cardiovascular ischemic events .

Improvement of Endothelium-Dependent Dilatation

  • Scientific Field: Vascular Biology
  • Application Summary: Terutroban has been found to improve endothelium-dependent dilatation .
  • Results: The results strongly support beneficial vascular effects of terutroban through a platelet-independent mechanism in patients already treated with aspirin .

Atherothrombosis Treatment

  • Scientific Field: Cardiovascular Disease
  • Application Summary: Terutroban has been studied as a potential candidate for atherothrombosis treatment. It has been found to block atherosclerosis progression and transform lesions towards a more stable phenotype .
  • Results: Terutroban has shown promise in the treatment of atherothrombosis, with potential benefits in blocking atherosclerosis progression and stabilizing lesions .

Safety And Hazards

Terutroban may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

特性

IUPAC Name

3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEOXFSBSQIWSY-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C[C@@H](CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870091
Record name Terutroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terutroban

CAS RN

165538-40-9
Record name Terutroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165538-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terutroban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165538409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terutroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERUTROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6WX9391D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terutroban
Reactant of Route 2
Terutroban
Reactant of Route 3
Terutroban
Reactant of Route 4
Terutroban
Reactant of Route 5
Terutroban
Reactant of Route 6
Terutroban

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。